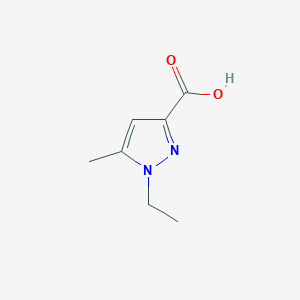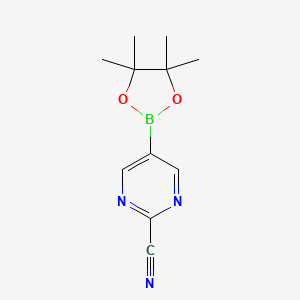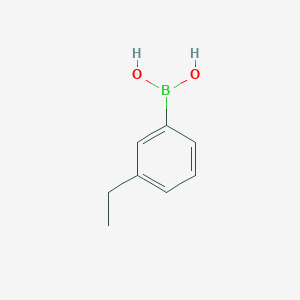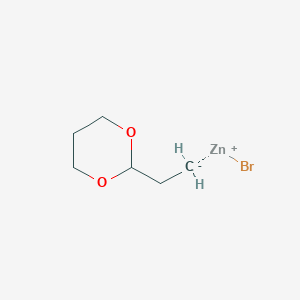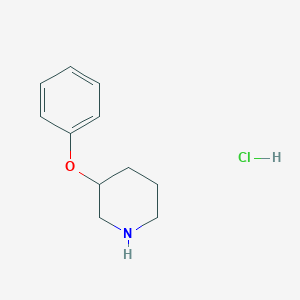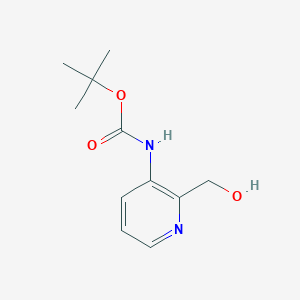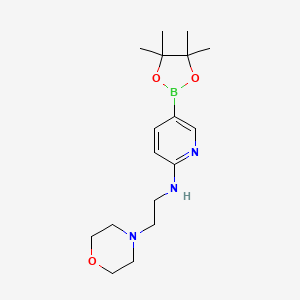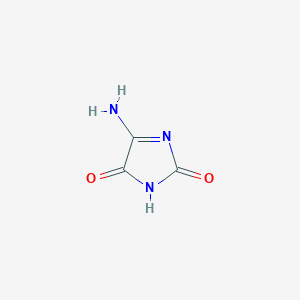
4-Amino-1H-imidazole-2,5-dione
Overview
Description
“4-Amino-1H-imidazole-2,5-dione” is a compound with the molecular formula C3H3N3O2 . It is also known as iminohydantoin . The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of “4-Amino-1H-imidazole-2,5-dione” is characterized by an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .
Chemical Reactions Analysis
Imidazole and its derivatives have been found to exhibit a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
The compound has a density of 2.1±0.1 g/cm3, a molar refractivity of 23.5±0.5 cm3, and a polar surface area of 82 Å2 . It also has a polarizability of 9.3±0.5 10-24 cm3, a surface tension of 116.9±7.0 dyne/cm, and a molar volume of 52.7±7.0 cm3 .
Scientific Research Applications
Imidazole and its derivatives have found applications in various scientific fields :
-
Pharmaceuticals and Medicine : Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They have shown a wide range of biological and pharmacological activities, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
-
Agrochemicals : Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
-
Synthetic Chemistry : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .
-
Functional Materials : Emerging research into dyes for solar cells and other optical applications, functional materials .
-
Catalysis : Imidazole derivatives have extended the application as ionic liquids and N-heterocyclic carbenes (NHCs) .
-
Antibacterial and Antifungal : Imidazole-based compounds have shown antibacterial and antifungal activities . They can be used in the development of new drugs to treat infectious diseases .
-
Anti-Inflammatory and Antipyretic : Imidazole derivatives have been found to have anti-inflammatory and antipyretic properties . They can be used in the treatment of conditions involving inflammation and fever .
-
Antidiabetic : Some imidazole derivatives have shown antidiabetic activities . They can potentially be used in the treatment of diabetes .
-
Antioxidant : Imidazole derivatives have demonstrated antioxidant properties . They can be used in the prevention of oxidative stress-related diseases .
-
Antidepressant : Some imidazole-based compounds have shown antidepressant activities . They can potentially be used in the treatment of depression .
-
Anticancer and Antitumor : Imidazole derivatives have shown anticancer and antitumor activities . They can be used in the development of new drugs for cancer treatment .
-
Antiparasitic : Imidazole-based compounds have shown antiparasitic activities . They can be used in the development of new drugs to treat parasitic infections .
-
Antituberculosis : Some imidazole derivatives have shown antituberculosis activities . They can potentially be used in the treatment of tuberculosis .
-
Anti-Allergic : Imidazole derivatives have demonstrated anti-allergic properties . They can be used in the prevention of allergic reactions .
-
Antipyretic : Imidazole derivatives have been found to have antipyretic properties . They can be used in the treatment of fever .
-
Antiviral : Some imidazole-based compounds have shown antiviral activities . They can potentially be used in the treatment of viral infections .
-
Anti-Amoebic and Antihelmintic : Imidazole derivatives have shown anti-amoebic and antihelmintic activities . They can be used in the treatment of amoebic and helminthic infections .
Future Directions
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their broad range of chemical and biological properties, they are considered important synthons in the development of new drugs . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
5-aminoimidazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNNFDYHJKDHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569867 | |
| Record name | 4-Amino-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-imidazole-2,5-dione | |
CAS RN |
60301-55-5 | |
| Record name | 4-Amino-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



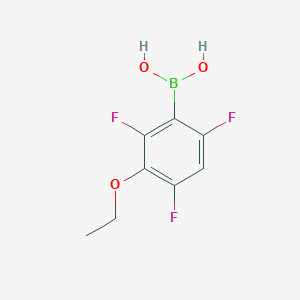

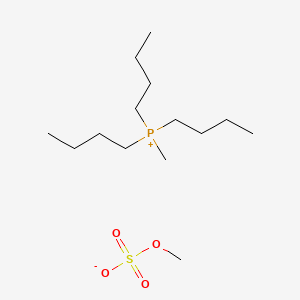
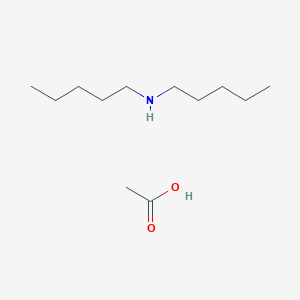
![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)
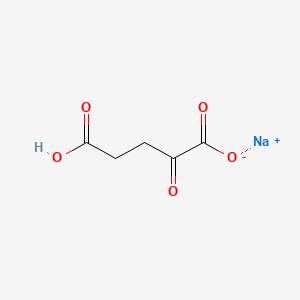
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
